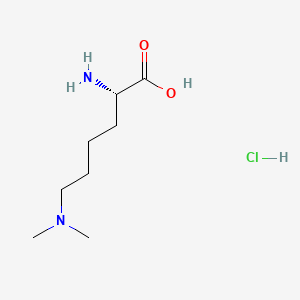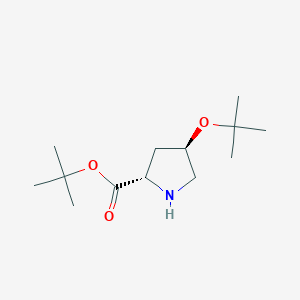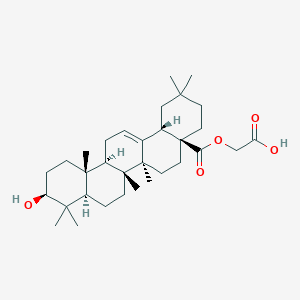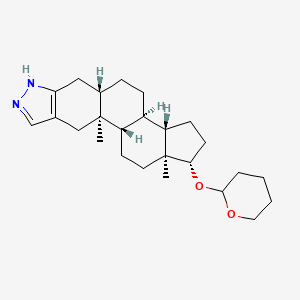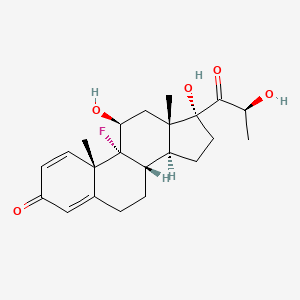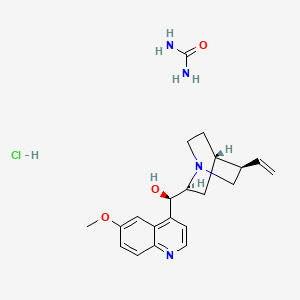
1-Methoxy-2-bromo-4-(pentafluorosulfanyl)benzene
Overview
Description
1-Methoxy-2-bromo-4-(pentafluorosulfanyl)benzene is a chemical compound with the CAS Number: 1211514-99-6. It has a molecular weight of 313.09 . The compound is also known by the linear formula: C7 H6 Br F5 O S .
Molecular Structure Analysis
The molecular structure of 1-Methoxy-2-bromo-4-(pentafluorosulfanyl)benzene contains a total of 21 bonds. These include 15 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis . It can undergo various chemical reactions, including nucleophilic substitution and coupling reactions, which are fundamental in constructing complex organic molecules. This is especially useful in synthesizing compounds with specific functional groups that have applications in medicinal chemistry.
Analytical Chemistry
In analytical chemistry, 1-Methoxy-2-bromo-4-(pentafluorosulfanyl)benzene can be used as a standard or reagent in the development of analytical methods . Its distinct chemical signature allows for its use in spectroscopic analysis, aiding in the identification and quantification of complex mixtures.
Polymer Chemistry
In polymer chemistry, the introduction of the pentafluorosulfanyl group by using 1-Methoxy-2-bromo-4-(pentafluorosulfanyl)benzene can lead to polymers with enhanced properties . These include increased resistance to solvents and chemicals, which is beneficial for creating durable materials for industrial applications.
Chemical Engineering
In chemical engineering, this compound can be utilized in process development and optimization . Its stability under various conditions makes it suitable for use in high-temperature and high-pressure reactions, which are common in chemical manufacturing processes.
properties
IUPAC Name |
(3-bromo-4-methoxyphenyl)-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF5OS/c1-14-7-3-2-5(4-6(7)8)15(9,10,11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKUQDYQRIVMML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719141 | |
| Record name | 2-Bromo-1-methoxy-4-(pentafluoro-lambda~6~-sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211514-99-6 | |
| Record name | 2-Bromo-1-methoxy-4-(pentafluoro-lambda~6~-sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





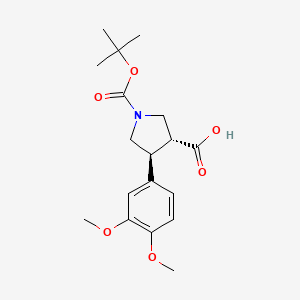
![7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1506656.png)
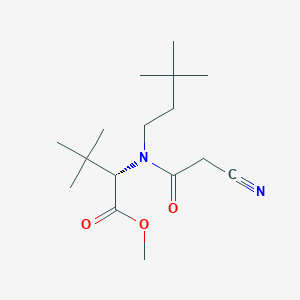
![4'-(Dibromomethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1506674.png)

